molecular formula C11H15F3N2O2 B2987417 N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide CAS No. 2094615-58-2

N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide

Cat. No.: B2987417
CAS No.: 2094615-58-2
M. Wt: 264.248
InChI Key: JFEDIYMXAJMURI-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide is a complex organic compound characterized by its trifluoroacetyl group and piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with trifluoroacetyl chloride to form 1-(2,2,2-trifluoroacetyl)piperidine.

  • Alkylation: The piperidine derivative is then alkylated with an appropriate alkyl halide to introduce the prop-2-enamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoroacetyl derivatives and corresponding carboxylic acids.

  • Reduction Products: Reduced piperidine derivatives.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide is unique due to its trifluoroacetyl group and piperidine ring structure. Similar compounds include:

  • Trifluoroacetyl Piperidine Derivatives: These compounds share the trifluoroacetyl group but may have different substituents on the piperidine ring.

  • Piperidine-Based Alkylamides: These compounds have similar alkylamide groups but lack the trifluoroacetyl functionality.

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Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-2-9(17)15-7-8-5-3-4-6-16(8)10(18)11(12,13)14/h2,8H,1,3-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEDIYMXAJMURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCN1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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